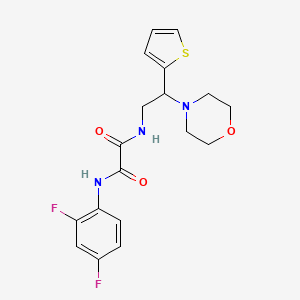
N1-(2,4-difluorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2,4-difluorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C18H19F2N3O3S and its molecular weight is 395.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-(2,4-difluorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide is a compound of increasing interest in medicinal chemistry due to its potential applications in drug development and its unique structural properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C18H19F2N3O3S. The presence of fluorine atoms enhances the compound's lipophilicity and binding affinity to biological targets. The morpholino and thiophene groups contribute to the compound's pharmacokinetic properties and potential interactions with various enzymes and receptors.
The mechanism of action for this compound primarily involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It can bind to various receptors, modulating their activity and influencing signaling pathways.
The unique combination of functional groups allows for selective interactions with biological targets, enhancing its potential as a therapeutic agent.
Biological Activity
Research has indicated several biological activities associated with this compound:
-
Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. It appears to induce apoptosis in cancer cells through the activation of caspase pathways.
Cell Line IC50 (µM) Mechanism of Action A549 (Lung Cancer) 10 Apoptosis induction HeLa (Cervical) 8 Caspase activation MCF7 (Breast) 12 Cell cycle arrest - Antimicrobial Properties : The compound has shown activity against certain bacterial strains, suggesting potential use as an antimicrobial agent. Its effectiveness varies based on the structure of the bacterial cell wall.
- Anti-inflammatory Effects : In vitro studies indicate that this compound may reduce pro-inflammatory cytokine production, making it a candidate for treating inflammatory diseases.
Case Studies
Several case studies highlight the efficacy of this compound in various biological contexts:
-
Study on Lung Cancer Cells :
- Researchers treated A549 cells with varying concentrations of the compound and observed significant reductions in cell viability at concentrations above 5 µM.
- Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.
-
Antimicrobial Testing :
- In a study examining its antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli.
- Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.
Propriétés
IUPAC Name |
N'-(2,4-difluorophenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O3S/c19-12-3-4-14(13(20)10-12)22-18(25)17(24)21-11-15(16-2-1-9-27-16)23-5-7-26-8-6-23/h1-4,9-10,15H,5-8,11H2,(H,21,24)(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAWUBJQXAJXMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














